molecular formula C18H24N6O4S B2365109 N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 899953-29-8

N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No.: B2365109
CAS No.: 899953-29-8
M. Wt: 420.49
InChI Key: XPOIPZGYSJJGRP-UHFFFAOYSA-N
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Description

N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is a complex organic compound that features a pyridazine core substituted with a piperazine ring, which is further functionalized with a nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often involving the reaction of a dihaloalkane with a piperazine derivative.

    Functionalization with the Nitrophenylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring with 4-nitrobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives or sulfone compounds.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazin-3-amine: Lacks the nitro group, which may result in different biological activities.

    N,N-diethyl-6-(4-((4-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine: Contains a methyl group instead of a nitro group, potentially altering its reactivity and applications.

Uniqueness

N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is unique due to the presence of the nitrophenylsulfonyl group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s reactivity and potential as a pharmacophore, making it a valuable target for further research and development.

Properties

IUPAC Name

N,N-diethyl-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4S/c1-3-21(4-2)17-9-10-18(20-19-17)22-11-13-23(14-12-22)29(27,28)16-7-5-15(6-8-16)24(25)26/h5-10H,3-4,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOIPZGYSJJGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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